molecular formula C13H14O4 B8221023 Ethyl (E)-3-(2-acetoxyphenyl)acrylate

Ethyl (E)-3-(2-acetoxyphenyl)acrylate

Cat. No.: B8221023
M. Wt: 234.25 g/mol
InChI Key: POICHNAROFCHAS-CMDGGOBGSA-N
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Description

Ethyl (E)-3-(2-acetoxyphenyl)acrylate is an α,β-unsaturated ester characterized by an acetoxy group (-OAc) at the ortho position of the phenyl ring and an ethyl ester moiety. This compound is synthesized via base-mediated alkylation of 1-(2-hydroxyphenyl)ethan-1-one with 3-bromoprop-1-yne, followed by purification using column chromatography . Its α,β-unsaturated system makes it a versatile intermediate in organic synthesis, particularly for cycloadditions and conjugate additions.

Properties

IUPAC Name

ethyl (E)-3-(2-acetyloxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-16-13(15)9-8-11-6-4-5-7-12(11)17-10(2)14/h4-9H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POICHNAROFCHAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-3-(2-acetoxyphenyl)acrylate can be synthesized through several methods. One common method involves the esterification of cinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

[ \text{Cinnamic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The acid catalyst commonly used is sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-acetoxyphenyl)acrylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cinnamic acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the oxidizing agent used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Cinnamic acid and ethanol.

    Reduction: 2-Acetoxycinnamic alcohol.

    Oxidation: Various oxidation products, including aldehydes and carboxylic acids.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl (E)-3-(2-acetoxyphenyl)acrylate has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of flavoring agents, perfumes, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-acetoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release cinnamic acid, which is known to exhibit various biological activities. Cinnamic acid can modulate gene expression, inhibit enzymes, and interact with cellular receptors to exert its effects. The specific pathways involved depend on the biological context and the target cells or tissues.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Properties

Key Observations:
  • Electron-Withdrawing Groups (EWGs): Cyano (-CN) and trifluoromethyl (-CF₃) substituents (e.g., ) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions. In contrast, the acetoxy group (-OAc) in the target compound offers moderate electron withdrawal with steric bulk.
  • Solubility: Methoxy (-OMe) and hydroxyl (-OH) groups improve aqueous solubility (e.g., ), whereas acetoxy and ethyl ester moieties favor organic phase partitioning.
  • Stability: Acetoxy derivatives are less prone to oxidation than phenolic analogues (e.g., ethyl caffeate ), but may undergo hydrolysis under basic conditions to yield phenolic intermediates.
Insights:
  • Base-Mediated Alkylation: The target compound’s synthesis shares similarities with other acrylate esters but requires careful control of reaction conditions to avoid hydrolysis of the acetoxy group.
  • Transition Metal Catalysis: Pd-catalyzed methods (e.g., ) achieve higher regioselectivity for complex substrates but involve costly catalysts.

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